molecular formula C12H17NO3 B12000116 4-Butoxyphenyl methylcarbamate CAS No. 3978-69-6

4-Butoxyphenyl methylcarbamate

Cat. No.: B12000116
CAS No.: 3978-69-6
M. Wt: 223.27 g/mol
InChI Key: DDBBWBHJQVDNHM-UHFFFAOYSA-N
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Description

4-Butoxyphenyl methylcarbamate is an organic compound with the molecular formula C12H17NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxyphenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-butoxyphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Butoxyphenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxyphenyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Butoxyphenyl methylcarbamate is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications and reactivity .

Properties

CAS No.

3978-69-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(4-butoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-3-4-9-15-10-5-7-11(8-6-10)16-12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

DDBBWBHJQVDNHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

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